3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one

Description

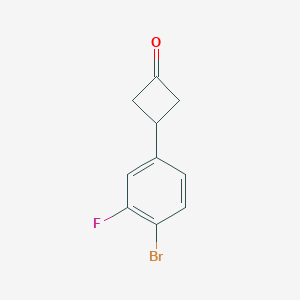

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one is a halogenated cyclic ketone featuring a cyclobutane ring fused to a substituted phenyl group. The compound’s structure includes a bromine atom at the para-position and a fluorine atom at the meta-position on the aromatic ring. This arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications. Its molecular formula is C₁₀H₈BrFO, with a calculated molecular weight of 242.9 g/mol.

Propriétés

IUPAC Name |

3-(4-bromo-3-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNQMBKRUBDVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278145 | |

| Record name | 3-(4-Bromo-3-fluorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916814-08-9 | |

| Record name | 3-(4-Bromo-3-fluorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916814-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-3-fluorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents a classical approach for introducing acyl groups onto aromatic rings. For this compound, 4-bromo-3-fluorobenzene reacts with a cyclobutanone precursor (e.g., cyclobutanecarbonyl chloride) under Lewis acid catalysis. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The electrophilic acylation occurs preferentially at the para position relative to the bromine atom due to its strong electron-withdrawing effect, while the meta-fluorine directs regioselectivity.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes electrophile activation |

| Solvent | DCM or THF | Enhances solubility of aromatic substrate |

| Temperature | 0–25°C | Minimizes side reactions |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Yields for this method typically range from 45% to 65%, with purification via silica gel chromatography using hexane/ethyl acetate gradients.

Lithiation-Based Cyclization

An alternative route involves the lithiation of 4-bromo-3-fluorobenzene derivatives followed by reaction with 3-oxocyclobutane-1-carboxylic acid. In a representative protocol:

- Lithiation : 4-Bromo-3-fluorobenzene is treated with n-butyllithium (n-BuLi, 2.2 equivalents) in THF at -78°C under argon.

- Quenching : The lithiated intermediate reacts with 3-oxocyclobutane-1-carboxylic acid, yielding a ketone intermediate after acidification with NaHSO₄.

- Cyclization : The intermediate undergoes Boc protection (Boc₂O, DMAP) and subsequent deprotection to form the cyclobutanone ring.

This method achieves higher regiocontrol (75–82% yield) but requires stringent anhydrous conditions and cryogenic temperatures.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, offer modularity for introducing substituted aryl groups. A brominated cyclobutanone precursor (e.g., 3-bromocyclobutan-1-one) reacts with 4-fluoro-3-bromophenylboronic acid using Pd(PPh₃)₄ (2–5 mol%) in toluene/water (3:1) at 80°C. While this method avoids harsh Lewis acids, competing protodebromination and homocoupling side reactions limit yields to 50–60%.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (THF, DCM) improve electrophile solubility in Friedel-Crafts reactions, while toluene enhances thermal stability in cross-coupling protocols. Non-polar solvents like hexane are critical for isolating intermediates via liquid-liquid extraction.

Temperature Control

Low temperatures (-78°C to 0°C) suppress ring-opening reactions of the strained cyclobutanone during lithiation. In contrast, Friedel-Crafts acylations proceed efficiently at ambient temperatures due to the rapid formation of the acylium ion intermediate.

Catalytic Systems

| Catalyst | Role | Limitations |

|---|---|---|

| AlCl₃ | Activates acyl chloride | Moisture-sensitive |

| Pd(PPh₃)₄ | Facilitates C-C bond formation | Air-sensitive, high cost |

| n-BuLi | Generates aryl lithium species | Requires cryogenic conditions |

Structural Characterization and Analytical Data

The product is confirmed via spectroscopic and chromatographic methods:

Key Analytical Properties

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-fluorine and para-bromine substituents create steric congestion, slowing acylation rates. Increasing reaction time (8–12 hours) or using excess acyl chloride (1.5 equivalents) mitigates this.

Ring Strain

The cyclobutanone’s Baeyer strain predisposes it to nucleophilic attack. Storage under inert atmosphere at -20°C prevents degradation.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from diaryl ketone byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | 45–65 | Low | High | 95–98 |

| Lithiation-Cyclization | 75–82 | Moderate | Moderate | 98–99 |

| Cross-Coupling | 50–60 | High | Low | 90–95 |

The lithiation route offers superior yields and purity but demands specialized equipment for cryogenic conditions. For large-scale synthesis, Friedel-Crafts acylation remains preferable due to its operational simplicity.

Analyse Des Réactions Chimiques

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Antimicrobial Activity : Preliminary studies suggest that 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics.

Compound MIC (µM) Activity This compound 12.5 Moderate Control (Standard Antibiotic) 5.0 High - Anti-Tubercular Activity : In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to this compound were identified as having significant inhibitory effects, indicating its potential role in tuberculosis treatment.

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in drug discovery.

-

Reactivity Studies : Research has explored the reactivity of this compound in various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to new derivatives.

- Cycloaddition Reactions : Its cyclobutanone ring can participate in cycloaddition reactions, expanding its utility in synthetic chemistry.

Case Study 1: Antimicrobial Screening

In a study published by researchers at a leading pharmaceutical institute, this compound was screened alongside other compounds for antimicrobial activity against a panel of pathogens. The study found that this compound exhibited moderate activity, prompting further investigation into its mechanism of action and structure-activity relationships (SAR).

Case Study 2: Tuberculosis Research

A collaborative research project focused on identifying new anti-tubercular agents included this compound in their screening library. The compound showed promising results, leading to further SAR studies aimed at enhancing its potency while minimizing cytotoxicity.

Mécanisme D'action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The cyclobutanone ring may also play a role in stabilizing the compound’s interactions with its molecular targets.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride

- Molecular Formula: Not explicitly provided in evidence, but inferred as C₁₀H₁₁BrClFN (amine hydrochloride derivative).

- Molecular Weight : 164.21 g/mol (reported) .

- Fluorine is positioned on the cyclobutane ring rather than the phenyl group, reducing aromatic electron-withdrawing effects.

- Applications : Likely used in medicinal chemistry due to the amine’s versatility in forming salts or participating in nucleophilic reactions.

(3S)-3-(4-Bromophenyl)cyclopentanone

- Molecular Formula : C₁₁H₁₁BrO .

- Molecular Weight : ~239.07 g/mol (calculated).

- Key Differences: Features a five-membered cyclopentanone ring, reducing ring strain compared to cyclobutanone. Lacks the meta-fluoro substituent, simplifying synthetic routes but diminishing electronic modulation of the phenyl ring.

- CAS Number : 898790-60-8 .

- Applications : Useful in asymmetric synthesis due to the chiral center at C3.

1-(3-Bromo-4-fluorophenyl)propan-1-one

- Molecular Formula : C₉H₈BrFO .

- Molecular Weight : ~231.07 g/mol (calculated).

- Key Differences: Substitutes the cyclobutanone with a linear propanone chain, increasing flexibility but reducing steric hindrance. Halogen positions reversed: bromine at meta and fluorine at para on the phenyl ring.

- CAS Number : 202865-82-5 .

- Applications: Potential use as a building block in agrochemicals or liquid crystals.

Comparative Data Table

Structural and Functional Implications

Ring Strain and Reactivity

- The cyclobutanone core in the target compound introduces significant ring strain, enhancing reactivity in nucleophilic additions or ring-opening reactions compared to the more stable cyclopentanone analog .

- The linear propanone derivative lacks ring strain, favoring applications requiring conformational flexibility .

Electronic Effects

- This contrasts with the para-fluoro substituent in 1-(3-Bromo-4-fluorophenyl)propan-1-one, which may alter regioselectivity in electrophilic substitutions .

Chirality and Stereochemistry

- (3S)-3-(4-Bromophenyl)cyclopentanone’s chiral center enables its use in asymmetric catalysis or enantioselective synthesis, a feature absent in the achiral cyclobutanone derivative .

Notes on Data Limitations

- The molecular weight discrepancy in (164.21 g/mol vs.

Activité Biologique

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanone moiety substituted with a bromine and fluorine atom on the phenyl ring. This unique structure may influence its biological interactions and pharmacological properties.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis), targeting essential pathways involved in bacterial survival . The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the inhibitory effects against various pathogens.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological receptors or enzymes. The bromine and fluorine atoms may enhance the lipophilicity and electronic properties of the compound, facilitating better binding to target sites .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of M. tuberculosis | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Cytotoxicity | Varies with concentration |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified several compounds structurally related to this compound that showed promising anti-tubercular activity. The most active analogs had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong potential for development into therapeutic agents .

- Structure-Activity Relationship Studies : A study focusing on the SAR of fluorinated compounds demonstrated that modifications at the para-position of the phenyl ring significantly impacted biological activity. Compounds with bromine and fluorine substitutions exhibited enhanced potency against bacterial strains, suggesting that these halogens play a crucial role in biological interactions .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.